molecular formula C4H7F2N B8184526 (R)-(2,2-Difluorocyclopropyl)methanamine

(R)-(2,2-Difluorocyclopropyl)methanamine

Cat. No.: B8184526
M. Wt: 107.10 g/mol
InChI Key: ISMZEPBEQCSYFX-GSVOUGTGSA-N
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Description

®-(2,2-Difluorocyclopropyl)methanamine is a chiral amine compound characterized by the presence of a difluorocyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2-Difluorocyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of a difluorocyclopropane derivative with an amine source under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-(2,2-Difluorocyclopropyl)methanamine may involve large-scale cyclopropanation reactions using advanced catalytic systems to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorocyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-(2,2-Difluorocyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved can include modulation of enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(2,2-Difluorocyclopropyl)methanamine
  • ®-(2,2-Difluorocyclopropyl)methanol
  • ®-(2,2-Difluorocyclopropyl)amine

Uniqueness

®-(2,2-Difluorocyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(1R)-2,2-difluorocyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMZEPBEQCSYFX-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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